N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features an indole ring fused with a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide under heating conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the quinazolinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired glycinamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone moiety can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the quinazolinone moiety can inhibit specific pathways involved in cell proliferation and inflammation. The compound may exert its effects through the modulation of signal transduction pathways and the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides: Exhibits antimicrobial activity.
Uniqueness
N-1H-indol-5-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is unique due to its dual functionality, combining the properties of both indole and quinazolinone moieties. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H17N5O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H17N5O3/c26-18(24-14-5-6-16-13(9-14)7-8-21-16)10-22-19(27)11-25-12-23-17-4-2-1-3-15(17)20(25)28/h1-9,12,21H,10-11H2,(H,22,27)(H,24,26) |
InChI Key |
SBQMICCOJVXBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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